Glycyl-dl-serine
Description
Significance of Dipeptides as Fundamental Building Blocks in Biological Systems
Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest form of peptides. taylorandfrancis.com Despite their small size, they play a multitude of crucial roles in living organisms. They serve as the basic building blocks for the synthesis of larger proteins, which are essential for virtually every biological process. numberanalytics.com Beyond this primary function, dipeptides exhibit a range of biological activities, including acting as neurotransmitters, antioxidants, and modulators of enzyme activity. taylorandfrancis.comnumberanalytics.com The uptake of di- and tripeptides in the body is facilitated by specific transporter proteins, such as PepT1 in the intestine and PepT2 in the kidneys, highlighting their importance in nutrition and metabolism. bachem.com The study of dipeptides provides a simplified model for understanding the more complex interactions of proteins. taylorandfrancis.com
Overview of Glycyl-DL-Serine as a Model Dipeptide in Peptide Science
This compound, with the chemical formula C₅H₁₀N₂O₄, is a dipeptide formed from glycine (B1666218) and serine. smolecule.com Its structure includes a hydroxyl group from the serine residue, which contributes to its solubility and reactivity. smolecule.com This dipeptide is often utilized as a model compound in various research settings. For instance, it serves as a fundamental unit for studying the mechanisms of protein synthesis and peptide bond formation. smolecule.com Researchers also use this compound to investigate the interactions between peptides and other molecules, such as nucleic acids. chemicalbook.comchemicalbook.com Its relatively simple and well-defined structure makes it an ideal candidate for proton magnetic resonance studies and for exploring the folding dynamics of proteins. chemicalbook.comchemicalbook.com
Current Research Frontiers and Emerging Trajectories Pertaining to this compound Investigations
Modern research continues to uncover new and exciting applications for this compound. One significant area of investigation is its potential biological activities. Studies have suggested that this compound may possess neuroprotective and antioxidant properties, scavenging free radicals and reducing oxidative stress. ontosight.ai This has led to explorations of its potential use in the context of neurodegenerative diseases. ontosight.ai
Another promising research frontier is in the field of cancer research. Some studies indicate that this compound may exhibit anti-tumor properties by inhibiting enzymes crucial for the replication of cancer cell DNA. smolecule.com However, more extensive research is needed to validate these preliminary findings. smolecule.com
Furthermore, there is growing interest in the ability of this compound to interact with metal ions, which can influence its stability and bioactivity. smolecule.com The study of these interactions is crucial for understanding its behavior in biological systems. smolecule.com The potential for this compound to serve as a biomarker for certain diseases is also an active area of research. smolecule.com As a versatile and accessible dipeptide, this compound is also being explored in the design of self-assembling nanomaterials and hydrogels for biomedical applications. dergipark.org.tr
Below is an interactive data table summarizing the key properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₅H₁₀N₂O₄ | smolecule.com |
| Molecular Weight | 162.14 g/mol | chemicalbook.com |
| CAS Number | 687-38-7 | chemicalbook.com |
| Appearance | White to off-white solid | cymitquimica.com |
| Solubility | Soluble in water | ontosight.aicymitquimica.com |
| Melting Point | 207 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988392 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
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Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |
| Record name | Glycylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Glycyl-DL-serine | |
| Source | ChemIDplus | |
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| Record name | NSC524160 | |
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| Record name | NSC523194 | |
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| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
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| Record name | N-glycyl-DL-serine | |
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| Record name | Glycyl-D,L-serine | |
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Synthetic Methodologies for Glycyl Dl Serine and Analogous Dipeptides
Direct Condensation Approaches for Peptide Bond Formation
Direct condensation represents a straightforward method for forming a peptide bond between two amino acids. This approach typically involves the activation of the carboxyl group of one amino acid, which then reacts with the amino group of another. americanpeptidesociety.org One of the earliest methods for the synthesis of Glycyl-DL-serine involved the direct condensation of the constituent amino acids. google.com
A common strategy in solution-phase peptide synthesis is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), to facilitate the condensation reaction. americanpeptidesociety.org These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. americanpeptidesociety.org To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. americanpeptidesociety.org
Recent advancements have explored the use of metal-based reagents to mediate peptide bond formation. For instance, titanium tetrachloride (TiCl4) has been utilized as a condensing agent in a pyridine-buffered medium for the synthesis of various N-protected dipeptides. mdpi.comresearchgate.net This method has proven effective for coupling amino acids with diverse side chains and protecting groups. mdpi.com
The following table summarizes key aspects of direct condensation approaches:
| Method | Activating Agent/Catalyst | Key Features | Reference(s) |
| Carbodiimide Method | DCC, DIC | Cost-effective and efficient for small to medium-scale synthesis. americanpeptidesociety.org | americanpeptidesociety.org |
| Active Ester Method | HOBt, HOAt | Reduces racemization and improves reaction efficiency. americanpeptidesociety.org | americanpeptidesociety.org |
| Metal-Based Condensation | TiCl4 | Efficient for coupling a variety of protected amino acids. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support. libretexts.org This technique simplifies the purification process, as excess reagents and byproducts can be removed by simple washing steps. scielo.br SPPS has become the method of choice for the routine synthesis of peptides, including dipeptides like this compound. smolecule.comscielo.br
Stepwise Assembly Techniques on Insoluble Supports
In SPPS, the C-terminal amino acid is first attached to a solid support, typically a resin such as polystyrene. libretexts.orgnih.gov The synthesis then proceeds in a stepwise manner by adding one amino acid at a time to the growing chain. libretexts.org Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next protected amino acid. biosynth.com This iterative process allows for the controlled assembly of the desired peptide sequence. biosynth.com
Role of Protective Group Chemistries in this compound Synthesis (e.g., N-Glycyl)
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the formation of the correct peptide bond. nih.govlibretexts.org The α-amino group of the incoming amino acid and any reactive side chains must be temporarily blocked. nih.gov For the synthesis of this compound, the amino group of glycine (B1666218) would be protected, for instance, as an N-Glycyl derivative.
Two of the most common N-terminal protecting groups used in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. scielo.brlibretexts.org The Boc group is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). libretexts.orgmasterorganicchemistry.com The choice of protecting group strategy depends on the desired peptide and the other protecting groups used for the side chains. biosynth.com For instance, in the Fmoc/tBu strategy, the Fmoc group is used for the N-terminus and tert-butyl (tBu) based groups are used for side-chain protection. iris-biotech.de
Optimization of Coupling Reagents and Reaction Conditions for Dipeptide Formation
The efficiency of the coupling step is critical for the success of SPPS. A variety of coupling reagents have been developed to promote the rapid and complete formation of the peptide bond while minimizing racemization. tandfonline.compeptide.com These reagents activate the carboxyl group of the protected amino acid, making it highly reactive towards the deprotected amino group of the resin-bound peptide. sigmaaldrich.com
Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). tandfonline.compeptide.comsigmaaldrich.com A comparative study of different coupling reagents found that BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) provided high yields and low levels of racemization in dipeptide synthesis. tandfonline.com More recent developments include reagents based on Oxyma Pure, such as COMU, which have also shown high efficiency. sigmaaldrich.com The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the outcome of the synthesis. tandfonline.com
| Coupling Reagent Class | Examples | Key Characteristics | Reference(s) |
| Carbodiimides | DCC, DIC | Widely used, but can lead to side reactions. | americanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for difficult couplings. tandfonline.comsigmaaldrich.com | tandfonline.compeptide.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times and low racemization. peptide.comsigmaaldrich.com | peptide.comsigmaaldrich.com |
| Oxyma-based Reagents | COMU, PyOxim | High efficiency, considered superior to HOBt-based reagents. sigmaaldrich.com | sigmaaldrich.com |
Automation in Solid-Phase Synthesis for Scalable Production
A major advantage of SPPS is its amenability to automation. libretexts.orgbeilstein-journals.org Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling, allowing for the unattended synthesis of peptides. beilstein-journals.orglibretexts.org This has significantly increased the speed and efficiency of peptide synthesis, making it possible to produce large numbers of peptides for research and therapeutic applications. beilstein-journals.org The development of microwave-assisted SPPS has further accelerated the synthesis process, particularly for long and difficult peptide sequences. nih.govbeilstein-journals.org Automation has been instrumental in the scalable production of dipeptides and larger peptides. scielo.br
Enzymatic Synthesis Pathways for Amino Acids and Dipeptides
Enzymatic synthesis offers a green and sustainable alternative to chemical peptide synthesis. researchgate.net This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions, often without the need for protecting groups. smolecule.comresearchgate.net
The enzymatic synthesis of dipeptides can proceed through two main mechanisms: thermodynamically controlled synthesis and kinetically controlled synthesis. mdpi.com In the thermodynamically controlled approach, the reaction equilibrium is shifted towards peptide formation, often by using a high concentration of substrates or by precipitating the product. mdpi.com The kinetically controlled approach relies on the formation of an acyl-enzyme intermediate, which is then aminolyzed by the incoming amino acid. mdpi.com Serine and cysteine proteases are commonly used for kinetically controlled synthesis. mdpi.com
For the synthesis of the precursor amino acids themselves, enzymes also play a crucial role. For example, DL-serine can be synthesized from formaldehyde (B43269) and glycine using a catalyst with serine hydroxymethyltransferase activity. google.com Companies like Evonik have developed efficient enzymatic processes for the large-scale production of D-serine, L-serine, and DL-serine. evonik.com
Furthermore, novel enzymatic pathways for dipeptide synthesis are continually being discovered. For instance, some enzymes can catalyze peptide bond formation through a mechanism involving an initial enzymatic reaction followed by a chemical rearrangement. nih.gov The discovery and engineering of new enzymes with tailored specificities and activities hold great promise for the future of dipeptide and peptide synthesis. tandfonline.comtandfonline.com
Enzyme-Catalyzed Formation of Serine and Related Amino Acid Precursors
The availability of serine, a key precursor for this compound, is crucial. Enzymatic methods provide a green and efficient route to DL-serine and its derivatives.
A notable biocatalytic method for synthesizing DL-serine utilizes formaldehyde and glycine as substrates. google.com This process employs a catalyst with serine hydroxymethyltransferase (SHMT) or D-threonine aldolase (B8822740) activity, in the presence of a coenzyme, to convert the substrates into a single configuration of serine. google.com Subsequently, an amino acid racemase is used to generate the racemic mixture, DL-serine. google.com This enzymatic approach is lauded for its mild reaction conditions, high yield, and environmental friendliness, making it suitable for large-scale industrial production. google.com
The biosynthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase. ontosight.airesearchgate.net This reversible reaction is vital for various physiological processes. ontosight.ai Key enzymes involved in serine metabolism include serine dehydratase and D-3-phosphoglycerate dehydrogenase. ontosight.ai The de novo biosynthesis of L-serine in humans occurs via the "phosphorylated pathway," starting from the glycolytic intermediate 3-phosphoglycerate (B1209933) and involving the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. nih.govnih.gov
Table 1: Key Enzymes in Serine Biosynthesis
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | Catalyzes the reversible conversion of serine to glycine. nih.govnih.gov | Serine, Tetrahydrofolate | Glycine, 5,10-Methylenetetrahydrofolate |
| D-threonine aldolase | Condensation of formaldehyde and glycine. google.com | Formaldehyde, Glycine | Serine |
| Amino acid racemase | Racemization of single configuration serine. google.com | L-serine or D-serine | DL-serine |
| Serine Racemase | Interconversion of L-serine and D-serine. ontosight.airesearchgate.net | L-serine | D-serine |
| 3-Phosphoglycerate Dehydrogenase | Oxidation of 3-phosphoglycerate. nih.govnih.gov | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate |
| Phosphoserine Aminotransferase | Transamination of 3-phosphohydroxypyruvate. nih.gov | 3-Phosphohydroxypyruvate, Glutamate | 3-Phosphoserine, α-Ketoglutarate |
| Phosphoserine Phosphatase | Hydrolysis of 3-phosphoserine. nih.gov | 3-Phosphoserine | L-serine |
Biocatalytic Approaches for Dipeptide Synthesis
Enzymatic synthesis of dipeptides, including those containing serine, presents a stereoselective and environmentally benign alternative to traditional chemical methods. mdpi.com These methods often utilize proteases or esterases in reverse, catalyzing peptide bond formation. mdpi.com
Two primary strategies exist for chemo-enzymatic dipeptide synthesis: thermodynamically controlled and kinetically controlled processes. mdpi.com The kinetically controlled approach is more prevalent and typically involves serine or cysteine proteases. mdpi.com These enzymes form an acyl-enzyme intermediate that then reacts with an amino acid nucleophile to form the dipeptide. mdpi.com
Research has demonstrated the use of serine and thiol carboxypeptidases for synthesizing dipeptides from N-unprotected amino acid esters. google.com This method allows for the production of LL-, LD-, DL-, and DD-dipeptides without the risk of racemization. google.com Furthermore, D-stereospecific amidohydrolases from Streptomyces species have been employed for the one-pot synthesis of diverse DL-configuration dipeptides. asm.org These enzymes preferentially use D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, leading to the formation of DL-dipeptides. asm.org Studies have also explored the condensation of dipeptides containing a serine residue, noting that the best results occur when serine is at the N-terminal end. capes.gov.br
Table 2: Biocatalytic Methods for Dipeptide Synthesis
| Enzyme Type | Synthesis Strategy | Key Features | Dipeptide Products |
|---|---|---|---|
| Proteases/Esterases | Kinetically Controlled | Forms acyl-enzyme intermediate; stereoselective. mdpi.com | Various dipeptides |
| Serine/Thiol Carboxypeptidases | Controlled reaction with N-unprotected amino acid esters | No racemization; allows for various stereoisomers. google.com | LL, LD, DL, DD-dipeptides |
| D-stereospecific Amidohydrolase | One-pot aminolysis reaction | Preferential use of D-acyl donors and L-acyl acceptors. asm.org | DL-dipeptides |
Solution-Phase Peptide Synthesis Techniques for this compound
Solution-phase peptide synthesis (SPPS) remains a fundamental technique for preparing peptides. researchgate.netekb.eg This method involves the sequential coupling of amino acids in a homogenous solution. researchgate.net The core principles of solution-phase synthesis include the use of protecting groups for amino and carboxyl functions, activation of the carboxyl group, peptide bond formation, and final deprotection. researchgate.net
The synthesis of a dipeptide like this compound in solution would typically involve protecting the amino group of glycine (e.g., with Boc or Z group), activating its carboxyl group, and then reacting it with DL-serine, whose carboxyl group is often protected as an ester. researchgate.net The final step involves the removal of all protecting groups to yield the free dipeptide. researchgate.net While effective, this method can be labor-intensive and require purification steps to remove byproducts and unreacted starting materials. google.com
Recent advancements in solution-phase synthesis aim to simplify purification, for instance, by using organic solvents that are immiscible with aqueous solutions, allowing for extraction-based purification instead of chromatography. google.com The application of serine-derived cyclic sulfamidates has also been explored for the solution-phase synthesis of S-linked glycopeptides, demonstrating the versatility of serine derivatives in peptide chemistry. nih.gov
Diversity-Oriented Synthesis (DOS) and Library Generation Utilizing Serine Derivatives
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally diverse and complex small molecules, often for screening in drug discovery. frontiersin.orgnih.govfrontiersin.org This approach aims to explore a wide range of chemical space by creating libraries of compounds with varied scaffolds. frontiersin.orgnih.gov
Serine derivatives are valuable building blocks in DOS due to their functionality and stereochemistry. frontiersin.orgresearchgate.net They can be used to create a variety of heterocyclic scaffolds, such as morpholines and spiro-β-lactams. frontiersin.orgnih.govresearchgate.net For example, serine-derived morpholine (B109124) derivatives have been used as precursors to generate spiro-β-lactams through reactions with imines. frontiersin.orgnih.gov The yields of these reactions are influenced by the steric and electronic properties of the reactants. nih.gov
The goal of DOS is not just to synthesize a single target molecule but to produce a collection of related but structurally distinct molecules. frontiersin.orgnih.gov This is often achieved through a "build/couple/pair" strategy, where simple building blocks are combined in various ways to generate complexity. frontiersin.orgnih.gov The use of serine and other amino acids in DOS provides access to sp3-rich, polyfunctional molecules that are of great interest for probing biological systems. frontiersin.org
Advanced Spectroscopic and Analytical Characterization of Glycyl Dl Serine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides unparalleled insight into the molecular structure of Glycyl-DL-serine in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its dynamic behavior.
Proton Magnetic Resonance Studies for Structural and Conformational Elucidation
Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum provides characteristic signals for the protons in the glycine (B1666218) and serine residues. The chemical shifts of these protons are sensitive to their local electronic environment, which is influenced by the peptide bond and the proximity of functional groups.
In an aqueous solution (D₂O), the protons of the glycyl α-carbon (Gly-αH) typically appear as a singlet, while the serine α-proton (Ser-αH) shows up as a triplet due to coupling with the two β-protons. The β-protons of the serine residue (Ser-βH) are diastereotopic and often appear as a complex multiplet. The exact chemical shifts can vary with pH and temperature. Predicted ¹H NMR data for a related compound, Glycyl-Serine, suggests the approximate chemical shifts for the different protons. hmdb.ca For comparison, experimental data for DL-serine in D₂O shows the α-proton at approximately 3.83 ppm and the β-protons at 3.96 ppm. bmrb.io
Table 1: Predicted ¹H NMR Chemical Shifts for Glycyl-Serine in D₂O
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Glycyl α-protons | 3.8 |
| Serine α-proton | 4.1 |
| Serine β-protons | 3.9 |
This table is based on predicted data for Glycyl-Serine and serves as an illustrative example. Actual experimental values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance Analysis for Backbone and Side-Chain Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the unambiguous assignment of the backbone and side-chain carbons. The chemical shifts of the carbonyl carbons of the peptide bond and the carboxylic acid are particularly informative.
Predicted ¹³C NMR data for Glycyl-Serine indicates the expected chemical shift ranges for the various carbon atoms. hmdb.ca The carbonyl carbon of the glycine residue is expected to be the most downfield signal, followed by the serine carboxyl carbon. The α-carbons of both residues and the β-carbon of the serine side chain appear at higher field strengths. For instance, in DL-serine, the carboxyl carbon appears around 175.19 ppm, the α-carbon at 59.07 ppm, and the β-carbon at 62.88 ppm. bmrb.io
Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-Serine in D₂O
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Glycine Carbonyl | 175.5 |
| Serine Carboxyl | 174.0 |
| Serine α-carbon | 57.5 |
| Serine β-carbon | 62.0 |
| Glycine α-carbon | 43.5 |
This table is based on predicted data for Glycyl-Serine and serves as an illustrative example. Actual experimental values for this compound may vary.
Solid-State NMR Applications in Conformational and Dynamic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For this compound, ssNMR can provide valuable information about the molecular conformation and intermolecular interactions in the solid state, which may differ significantly from its solution-state structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural information.
Studies on other peptides have demonstrated that ssNMR can be used to determine torsion angles and characterize secondary structures. For example, the analysis of peptides containing glycine and proline has shown that ssNMR can reveal the distribution of torsion angles in the solid state. wisc.edu While specific ssNMR studies on this compound are not widely reported, the methodology is well-suited to investigate the effects of crystal packing on the peptide backbone and side-chain conformation.
Deuterium (B1214612) NMR Studies of Molecular Dynamics and Reorientation
Deuterium (²H) NMR spectroscopy is a sensitive probe of molecular dynamics. By selectively replacing protons with deuterium atoms at specific positions in the this compound molecule, it is possible to study the reorientational motions of different molecular segments over a wide range of timescales. nih.gov
For instance, deuterating the α-carbon of the glycine residue or the β-carbon of the serine residue would allow for the investigation of backbone and side-chain dynamics, respectively. ²H NMR lineshape analysis and relaxation time measurements can provide quantitative information about the rates and amplitudes of molecular motions, such as the rotation of the serine side chain or librational motions of the entire molecule. mdpi.com Such studies on other amino acids have revealed detailed insights into their dynamic behavior in both crystalline and membrane-bound states. hmdb.ca
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of dipeptides like this compound, derivatization is often necessary to increase their volatility for GC analysis. hmdb.ca
In one study, the methanolic extract of Aspergillus niger was analyzed by GC-MS, and this compound was identified with a retention time of 4.763 minutes. bhu.ac.in The mass spectrum of the derivatized this compound shows characteristic fragment ions that can be used for its identification. The fragmentation pattern typically involves the cleavage of the peptide bond, as well as losses of small neutral molecules from the side chains. PubChem provides MS/MS data for this compound, showing a precursor ion at m/z 163.0713 and major fragment ions at m/z 145 and 107, corresponding to losses related to the carboxyl and hydroxyl groups. nih.gov
Table 3: GC-MS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Identity/Loss |
|---|---|
| 163 | [M+H]⁺ (Precursor Ion) |
| 145 | Loss of H₂O |
| 114 | Cleavage of the serine side chain |
| 107 | Further fragmentation |
| 75 | Glycine residue fragment |
| 60 | Serine side chain fragment |
This table presents a summary of potential fragmentation pathways and observed ions from various mass spectrometry experiments. nih.govbhu.ac.in
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Peptide Sequencing
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like peptides. In the analysis of this compound, ESI-MS is utilized to accurately determine its molecular weight. The molecule is ionized, typically by protonation, to form the pseudomolecular ion [M+H]+. For this compound (C5H10N2O4), with a molecular weight of 162.14 g/mol , the expected m/z value for the singly charged protonated molecule is 163.15. nih.gov
Tandem Mass Spectrometry (MS/MS) is indispensable for peptide sequencing. researchgate.net The process involves the selection of a precursor ion, in this case, the [M+H]+ ion of this compound, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net The fragmentation of the peptide backbone occurs predominantly at the amide bonds, leading to the formation of b- and y-type ions. The identification of these fragment ions allows for the determination of the amino acid sequence. rapidnovor.com
In a typical MS/MS experiment for this compound, the precursor ion at m/z 163 would be isolated and fragmented. The resulting product ion spectrum would be analyzed to confirm the sequence Gly-Ser. For instance, the cleavage of the peptide bond between the glycine and serine residues would result in a b1 ion (from the N-terminus) and a y1 ion (from the C-terminus).
| Precursor Ion (m/z) | Fragment Ion Type | Sequence | Fragment Ion (m/z) |
| 163.07 | b1 | Gly | 58.03 |
| 163.07 | y1 | Ser | 106.05 |
This table illustrates the theoretical m/z values for the primary fragment ions of this compound in an MS/MS experiment. The actual observed spectrum may contain other fragment ions corresponding to neutral losses (e.g., H2O, NH3) or other fragmentation pathways.
Infrared (IR) Spectroscopy and Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound, typically recorded using a KBr pellet technique, reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. nih.govresearchgate.net By analyzing the FTIR spectra of its constituent amino acids, glycine and serine, we can predict the key vibrational modes in the dipeptide. ijtrd.com
The spectrum of this compound is expected to show prominent bands for the O-H stretch of the carboxylic acid and the alcohol group of the serine residue, the N-H stretch of the primary amine and the secondary amide, the C=O stretch of the carboxylic acid and the amide (Amide I band), and the N-H bend of the amide (Amide II band).
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid & Alcohol) | Stretching | 3500 - 3200 |
| N-H (Amine & Amide) | Stretching | 3400 - 3200 |
| C-H | Stretching | 3000 - 2850 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C-O | Stretching | 1300 - 1000 |
This table provides a generalized range for the expected vibrational frequencies for the functional groups in this compound based on typical IR correlation charts and data from similar molecules.
Linear Dichroic Infrared (IR-LD) spectroscopy is a specialized technique that provides information about the orientation of functional groups within a molecule, which is crucial for predicting the three-dimensional structure of peptides in an oriented state. nih.gov This method involves measuring the differential absorption of linearly polarized infrared light by a sample that has been oriented, for instance, in a nematic liquid crystal. researchgate.net
For glycine-containing peptides, IR-LD studies have been used to predict their solid-state conformation. nih.govuni-plovdiv.bg By analyzing the dichroic ratios of the characteristic amide and other vibrational bands, it is possible to determine the spatial arrangement of the peptide backbone and side chains. nih.gov For this compound, an IR-LD analysis would help in understanding the orientation of the amide plane, the carboxylic group, and the serine hydroxyl group relative to the molecular axis, thus providing insights into its preferred conformation and intermolecular interactions in the solid state. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Chromatographic Techniques for Separation, Purification, and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of peptides. The development of a robust HPLC method for this compound requires careful optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength. juniperpublishers.com
Given the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is often suitable, and the mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. journalijar.comjournalijar.comacs.org A gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to achieve good separation of the analyte from any impurities. journalijar.com
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines and includes assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). juniperpublishers.com For this compound, which lacks a strong chromophore, derivatization with a reagent like Marfey's reagent might be necessary for sensitive UV detection. journalijar.comjournalijar.com
| Parameter | Typical Conditions for Peptide Analysis |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm (for peptide bond) or after derivatization |
| Injection Volume | 20 µL |
| Column Temperature | 25-40 °C |
This table outlines typical starting parameters for the development of an HPLC method for a dipeptide like this compound. These would require optimization for the specific application.
The purity of a this compound sample is determined by analyzing its chromatogram from a validated HPLC method. A pure sample should ideally present as a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities, which could include unreacted starting materials (glycine and serine), by-products from the synthesis, or degradation products. The peak area percentage of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the stability of peptides and understanding their behavior at elevated temperatures. These methods monitor changes in the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is instrumental in determining the thermal stability and decomposition profile of a compound. For dipeptides like this compound, TGA reveals the temperatures at which significant mass loss occurs, indicating decomposition.
General studies on the thermal decomposition of dipeptides show that a common pathway involves an intramolecular cyclization reaction to form a cyclic dipeptide, also known as a diketopiperazine, with the concurrent elimination of a water molecule. nih.govuoguelph.ca Further heating leads to the decomposition of the cyclic product. nih.gov The thermal decomposition of the constituent amino acid, serine, has been observed to begin at temperatures below its melting point.
In a typical TGA experiment for a dipeptide, an initial mass loss below 120°C can often be attributed to the loss of water from a hydrated sample. uoguelph.ca The primary decomposition of the anhydrous dipeptide, leading to the formation of the corresponding cyclodipeptide and water, occurs at higher temperatures. uoguelph.ca For instance, the thermal analysis of the related amino acid DL-serine shows a significant weight loss attributed to the release of carbon dioxide occurring around 252.2 °C, with complete decomposition at 532 °C.
Table 1: Illustrative TGA Data for the Related Compound DL-Serine Data for this compound is not readily available in the reviewed literature; this table provides data for a constituent amino acid for context.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| ~252.2 | 41.9 | Release of CO₂ |
| 252.2 - 532 | 58.1 | Release of NH₃, CO, and CH₄ |
| Source: Crystal growth of some amino acids in gel: Crystallization of DL-serine and its characterization. |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.govtorontech.com DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. cerealsgrains.org
For peptides, DSC can provide information on melting points and the enthalpy of fusion, as well as detect any phase transitions that occur upon heating. researchgate.net The thermal denaturation of proteins, a related process, is observed as an endothermic peak in a DSC thermogram, from which the transition midpoint (Tm) and the enthalpy of the transition (ΔH) can be determined. nih.gov The study of dipeptides often reveals an endothermic process corresponding to the chemical decomposition and cyclization to form diketopiperazines. nih.govuoguelph.ca
For the related amino acid DL-serine, an endothermic peak is observed near its melting point of 246 °C. It is important to note that for many amino acids and peptides, decomposition may occur concurrently with or before melting. uni.lu
Table 2: Illustrative DSC Data for the Related Compound DL-Serine Specific DSC data for this compound is not available in the cited literature; this table presents data for a related compound for illustrative purposes.
| Parameter | Value |
| Endothermic Peak (Melting Point) | ~246 °C |
| Source: Crystal growth of some amino acids in gel: Crystallization of DL-serine and its characterization. |
Thermogravimetric Analysis (TGA) for Thermal Stability
X-ray Crystallography for Crystalline Structure Determination
While a specific crystal structure for this compound is not available in the public databases searched, the crystallographic data for its constituent amino acid, DL-serine, has been determined. Understanding the crystal structure of the components can provide insights into the potential hydrogen bonding patterns and conformations that might be present in the dipeptide. The crystal structure of DL-serine is monoclinic with the space group P2₁/n. In contrast, the enantiomer L-serine crystallizes in the space group P2₁2₁2₁.
The determination of the crystal structure of a dipeptide like this compound would allow for a detailed analysis of the peptide backbone conformation, the orientation of the serine side chain, and the network of intermolecular hydrogen bonds that stabilize the crystal structure.
Table 3: Crystallographic Data for the Related Compound DL-Serine Crystallographic data for this compound is not present in the searched literature; this table provides data for a constituent amino acid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Source: Fragments of the crystal structure of L-serine explaining the... |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. It is a crucial step in the characterization of a newly synthesized compound to verify its purity and confirm that its empirical formula matches the theoretical formula.
The molecular formula for this compound is C₅H₁₀N₂O₄. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, nitrogen, and oxygen. This provides a benchmark against which experimentally determined values can be compared to assess the purity of the sample.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 37.04 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 6.23 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.29 |
| Oxygen | O | 16.00 | 4 | 64.00 | 39.48 |
| Total | 162.17 | 100.00 | |||
| Calculated based on a molecular formula of C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol . nih.gov |
Biological and Biochemical Research on Glycyl Dl Serine
Investigation of Glycyl-DL-Serine in Fundamental Protein Synthesis Mechanisms
The synthesis of proteins is a cornerstone of molecular biology, and simple molecules like this compound provide a platform for dissecting its complex mechanisms. smolecule.comresearchgate.net Researchers utilize this dipeptide to explore the formation of peptide bonds and the enzymatic processes that govern the assembly of polypeptide chains. smolecule.comresearchgate.netexplorationpub.com
This compound is frequently used as a model compound to investigate the mechanisms of peptide bond formation and cleavage. smolecule.commyskinrecipes.com A key area of study is the spontaneous, non-enzymatic hydrolysis of the peptide bond adjacent to a serine residue. Detailed mechanistic studies using Density Functional Theory (DFT) and other ab initio methods have explored this process. kuleuven.be
One of the most favorable pathways for cleavage is initiated by an N→O acyl shift. kuleuven.be In this mechanism, the hydroxyl group of the serine residue attacks the carbonyl carbon of the peptide bond. kuleuven.beresearchgate.net This intramolecular attack leads to the formation of a transient five-membered oxyoxazolidine ring, which is then readily hydrolyzed. kuleuven.beresearchgate.net The calculated activation energy for this process in this compound is approximately 29.4 kcal/mol, which aligns well with experimental data. kuleuven.be The presence of metal ions, such as Copper(II) (Cu²⁺) or Zinc(II) (Zn²⁺), can also significantly accelerate the hydrolysis of the Xaa-Ser peptide bond, further highlighting the unique reactivity imparted by the serine residue. researchgate.net
| Research Focus | Key Mechanism Investigated | Significant Findings | Reference |
|---|---|---|---|
| Spontaneous Hydrolysis | N→O Acyl Shift | The serine hydroxyl group initiates an intramolecular attack on the peptide bond, forming an oxyoxazolidine intermediate. The calculated activation energy (29.4 kcal/mol) matches experimental values. | kuleuven.be |
| Metal-Ion Assisted Hydrolysis | Metal Ion Catalysis | Divalent metal ions like Zn(II) and Cu(II) can accelerate the cleavage of the peptide bond adjacent to the serine residue. | researchgate.net |
| Indirect Peptide Formation | Transesterification | Peptide bonds can form indirectly via transesterification to the serine hydroxyl group, followed by an O-to-N rearrangement, a pathway that can compete with direct hydrolysis. | nih.gov |
This compound serves as a substrate to analyze the activity of enzymes involved in protein synthesis and degradation. smolecule.comresearchgate.net The assembly of amino acids into proteins is catalyzed by a suite of enzymes on the ribosome, with aminoacyl-tRNA synthetases playing a critical role in the first step: charging tRNA molecules with their cognate amino acids. meatscience.orgmdpi.com Seryl-tRNA synthetase (SerRS), for example, is the enzyme responsible for attaching serine to its specific tRNA. mdpi.com The study of how SerRS and other enzymes interact with serine-containing molecules provides insight into the fidelity and regulation of protein synthesis. mdpi.com Furthermore, peptidases, enzymes that break down peptides, can be studied using this compound as a model substrate to understand their kinetics and specificity. meatscience.org
Role as a Model Unit for Studying Peptide Bond Formation Pathways
Exploration of Intrinsic Biological Activities and Molecular Interactions
Beyond its role as a model compound, this compound and its constituent amino acids are investigated for their own biological effects, including neuroprotection, antioxidant activity, and interactions with macromolecules like DNA. smolecule.comontosight.ai
Research indicates that this compound may possess neuroprotective properties. smolecule.comontosight.ai This activity is largely attributed to its serine component. L-serine is an important neurotrophic factor and a precursor for neurotransmitters. nih.gov It has been shown to exert neuroprotective effects by activating glycine (B1666218) receptors, which are chloride-selective transmembrane channels that can prevent neuronal excitotoxicity. nih.gov Growing evidence suggests L-serine can help recover cognitive function, improve cerebral blood flow, and inhibit inflammation under certain neuropathological conditions. nih.gov
The other component, glycine, also contributes to neuroprotective mechanisms. researchgate.net D-serine, a stereoisomer, is known to be a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, playing important roles in neuronal development, learning, and signaling. nih.govmdpi.com Studies on dipeptide mimetics of neurotrophins suggest that their protective effects can be mediated through the activation of signaling pathways such as PI3K/Akt and MAPK/ERK. explorationpub.com
This compound has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. smolecule.comontosight.ai Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can damage proteins, lipids, and DNA. ut.ee
The mechanism of action is likely linked to the serine residue. Serine plays a crucial role in the synthesis of glutathione (B108866), a major intracellular antioxidant. nih.gov Studies have shown that administration of L-serine can reduce markers of oxidative stress, such as protein carbonyls and malondialdehyde, in animal models. nih.gov However, some research indicates that high concentrations of D-serine might have the opposite effect, inducing lipid peroxidation and decreasing the levels of antioxidant defenses like glutathione in brain tissue. nih.govnih.gov This suggests that the stereochemistry and concentration of serine are critical factors in its antioxidant or pro-oxidant activity.
| Compound/Residue | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| This compound | Antioxidant, free-radical scavenging | Direct scavenging of reactive oxygen species. | smolecule.comontosight.ai |
| L-Serine | Reduces oxidative stress markers (protein carbonyls, malondialdehyde). | Acts as a precursor for glutathione synthesis, a key component of the cellular antioxidant defense system. | nih.govnih.gov |
| D-Serine | Induces lipid peroxidation and protein oxidative damage. | Decreases levels of the antioxidant glutathione, potentially acting as a direct oxidant at high concentrations. | nih.govnih.gov |
There is evidence that this compound can participate in interactions with DNA. smolecule.comresearchgate.net These interactions are often mediated by the formation of complexes with metal ions. smolecule.com For instance, studies have explored the binding of copper(II) complexes of this compound to DNA. science.gov While direct binding of the dipeptide itself to DNA is weak, its complexation with a metal center can facilitate this interaction. The study of how such complexes bind to DNA and potentially alter its conformation provides a basis for understanding their biological effects. researchgate.net
The potential for these interactions to play a role in gene regulation is an area of active research. smolecule.com Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or RNA molecule, and its regulation is fundamental to all cellular processes. jax.org The binding of molecules to DNA can influence this process by altering chromatin structure or by blocking or enhancing the binding of transcription factors. uniprot.org
The amino acid composition of known DNA-binding proteins provides clues to how this compound might interact. These proteins are often enriched in specific amino acid residues, including glycine and serine. nih.gov Glycine's flexibility can be important in protein folding and interaction, while serine's hydroxyl group can form hydrogen bonds with the phosphate (B84403) backbone or bases of DNA. Therefore, it is plausible that this compound or its metal complexes could modulate gene expression or signal transduction pathways through direct or indirect DNA binding. smolecule.comgoogle.com
Participation in Cellular Signaling Pathways: Unraveling Specific Mechanisms of Action
The precise role of this compound in cellular signaling pathways is an emerging area of research, and its specific mechanisms of action are not yet fully understood. ontosight.ai As a dipeptide, it is postulated to have the potential to participate in cell signaling. ontosight.ai Preliminary research suggests that this compound may influence cellular processes through its interactions with key macromolecules. Studies are exploring its ability to bind to DNA and form complexes with cytosolic calcium, interactions that could potentially play a role in gene regulation and signal transduction. smolecule.com However, further investigation is required to elucidate the exact pathways and the physiological significance of these interactions. smolecule.com
This compound as a Substrate for Peptidase Activity and Enzyme-Peptide Interaction Studies
This compound serves as a valuable model substrate in biochemical research, particularly in the study of peptidase activity and enzyme-peptide interactions. smolecule.com Its simple, well-defined structure allows researchers to investigate the fundamental mechanisms of peptide bond hydrolysis. Scientists utilize this compound to analyze the activity of various enzymes, including proteases and peptidases, that are responsible for protein assembly and degradation. smolecule.com
These studies are crucial for understanding how different factors, such as pH, temperature, and the presence of cofactors, influence enzymatic activity. smolecule.com For instance, research on specific aminopeptidases has demonstrated selective activity towards peptides with N-terminal glycine residues, a category to which this compound belongs. Such work highlights the dipeptide's utility in characterizing the substrate specificity and catalytic mechanisms of enzymes involved in protein metabolism. smolecule.com
Protolytic Equilibria and Thermodynamic Parameters in Aqueous Solutions
The behavior of this compound in aqueous solutions is characterized by its protolytic equilibria, which involve the donation and acceptance of protons by its functional groups (a carboxyl group, an amino group, and a hydroxyl group). In solution, it exists as a zwitterion at physiological pH, with a deprotonated carboxyl group and a protonated amino group. ontosight.ai The study of these equilibria is fundamental to understanding the dipeptide's chemical reactivity and its interactions in biological systems. researchgate.netlookchem.com
The dissociation constants (pKa values) of this compound, which quantify the acidity of its ionizable groups, have been determined experimentally using techniques such as potentiometry and calorimetry. researchgate.netlookchem.comresearchgate.netscience.gov Potentiometric titration involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of pKa values. Calorimetry is used to directly measure the heat effects (enthalpy changes, ΔH) associated with the dissociation processes.
Theoretical studies using ab initio methods have also been employed to calculate the pKa values, with results showing good agreement with experimental data. The pKa value for the carboxylic acid group is approximately 2.98, while the amino group has a pKa of around 9.15. organicchemistrydata.orgpeptideweb.comchemicalbook.com
Interactive Table: Experimentally Relevant pKa Values for Glycyl-Serine Functional Groups
| Functional Group | Approximate pKa Value | Description |
| Carboxyl (-COOH) | 2.98 | The equilibrium constant for the dissociation of the carboxylic acid proton. |
| Amino (-NH3+) | 9.15 | The equilibrium constant for the dissociation of a proton from the protonated amine. |
From the data obtained through potentiometry and calorimetry, standard thermodynamic characteristics for the protolytic equilibria of this compound have been calculated. researchgate.netlookchem.com These parameters provide a complete thermodynamic profile of the dissociation reactions in aqueous solution.
pK° : The standard dissociation constant at zero ionic strength.
ΔdisG° : The standard Gibbs free energy of dissociation, indicating the spontaneity of the proton loss.
ΔdisH° : The standard enthalpy of dissociation, representing the heat absorbed or released during the process.
ΔdisS° : The standard entropy of dissociation, reflecting the change in disorder of the system.
These standard values are typically obtained by extrapolating experimental data from various ionic strengths to a state of infinite dilution. researchgate.net The following table presents representative standard thermodynamic data for the stepwise dissociation of a related peptide, glycyl-glycyl-glycine, which illustrates the typical values obtained in such studies. researchgate.net
Interactive Table: Standard Thermodynamic Characteristics of Dissociation for Glycyl-Glycyl-Glycine at 298.15 K
| Dissociation Process | pK° | ΔdisG° (kJ/mol) | ΔdisH° (kJ/mol) | ΔdisS° (J/mol·K) |
| H₂L⁺ ⇌ HL + H⁺ | 3.26 | 18.49 | 0.33 | -60.9 |
| HL ⇌ L⁻ + H⁺ | 8.17 | 46.61 | 46.80 | 0.7 |
Note: Data shown is for the related tripeptide Glycyl-Glycyl-Glycine to illustrate the thermodynamic parameters involved. researchgate.net
Determination of Dissociation Constants and Associated Heat Effects via Potentiometry and Calorimetry
Interactions with Ionic and Amphiphilic Systems
The interactions of this compound with various ions and amphiphilic molecules in solution are critical to its behavior in complex biological fluids. These interactions can influence its solubility, stability, and biological activity.
This compound is of significant interest for its ability to form complexes with various metal ions. smolecule.comresearchgate.net Its structure contains multiple potential donor sites for metal coordination, including the N-terminal amino group, the peptide bond nitrogen, the C-terminal carboxylate oxygen, and the hydroxyl group on the serine side chain. researchgate.net
Extensive research has focused on its complexation with copper(II) ions. smolecule.comresearchgate.net Studies employing methods like pH-titrimetry and calorimetry have determined the stability constants and thermodynamic parameters (enthalpy and entropy changes) for the formation of these complexes. The binding affinity and the specific coordination geometry of the resulting complexes are highly dependent on factors such as pH and the ionic strength of the solution. smolecule.com
Research has also explored the formation of mixed-ligand complexes, where this compound and another ligand, such as a different amino acid, simultaneously coordinate to a central copper(II) ion. researchgate.net These studies aim to understand the selectivity and influencing factors, like the effect of the serine hydroxyl group, on the formation and stability of ternary complex species. researchgate.net
Interactions with Surfactants and Detergents: Volumetric, Conductometric, and Fluorescence Probe Studies
The interaction of peptides with surfactants in aqueous solutions is a critical area of research, providing insights into the fundamental forces governing biomolecular interactions. These studies are essential for understanding processes like protein denaturation, the formulation of pharmaceuticals, and various industrial applications. The behavior of this compound in the presence of surfactants has been investigated using several physicochemical techniques, including volumetric, conductometric, and fluorescence probe studies. These methods reveal how the dipeptide influences the aggregation behavior of surfactant molecules and how the surfactant environment, in turn, affects the peptide.
Research into the interactions between amino acids, the building blocks of peptides, and surfactants provides a foundation for understanding the more complex behavior of dipeptides like this compound. Studies on DL-serine with both cationic (cetyltrimethylammonium bromide, CTAB) and anionic (sodium dodecyl sulphate, SDS) surfactants have been conducted to elucidate these interactions. researchgate.net Similarly, extensive research on other glycyl dipeptides, such as glycylglycine, glycyl-l-valine, and glycyl-l-leucine, with surfactants like sodium dodecyl sulfate (B86663) (SDS), offers valuable parallels for the behavior of this compound. acs.org
Volumetric Studies
Volumetric measurements, particularly the determination of apparent and partial molar volumes, serve as sensitive tools for analyzing solute-solvent and solute-solute interactions. researchgate.net In the context of this compound and surfactant systems, these measurements help to quantify the changes in solution volume resulting from interactions between the dipeptide and surfactant monomers or micelles.
Studies on DL-serine in aqueous solutions of both cationic (CTAB) and anionic (SDS) surfactants have shown that the apparent molar volumes can provide significant information about these interactions. researchgate.net For instance, the transfer partial molar volumes (ΔtrVϕ0) of amino acids from water to surfactant solutions are particularly insightful. Negative ΔtrVϕ0 values typically indicate the dominance of hydrophobic-hydrophobic and ionic-hydrophobic interactions. acs.org
The following table presents data on the apparent molar volumes for DL-serine in the presence of the anionic surfactant SDS at different temperatures, illustrating the type of data generated in these studies.
Table 1: Apparent Molar Volumes (Vϕ) of DL-Serine in Aqueous Sodium Dodecyl Sulphate (SDS) Solutions
| Molality of DL-Serine (mol·kg⁻¹) | Vϕ at 288.15 K (×10⁶ m³·mol⁻¹) | Vϕ at 293.15 K (×10⁶ m³·mol⁻¹) | Vϕ at 298.15 K (×10⁶ m³·mol⁻¹) | Vϕ at 303.15 K (×10⁶ m³·mol⁻¹) |
|---|---|---|---|---|
| In 0.005 mol·kg⁻¹ SDS (pre-CMC) | ||||
| 0.01 | 60.18 | 60.75 | 61.12 | 61.45 |
| 0.03 | 60.45 | 60.98 | 61.35 | 61.72 |
| 0.05 | 60.68 | 61.15 | 61.58 | 61.95 |
| In 0.015 mol·kg⁻¹ SDS (post-CMC) | ||||
| 0.01 | 61.85 | 62.32 | 62.65 | 63.01 |
| 0.03 | 62.05 | 62.58 | 62.91 | 63.32 |
This data is derived from studies on DL-Serine and is used as a proxy to illustrate the principles of volumetric interactions for this compound. Data adapted from reference researchgate.net.
These volumetric data are used to calculate various parameters that describe the interactions, such as partial molar volumes of transfer, which help in understanding the structural changes in water due to peptide-surfactant interactions.
Conductometric Studies
Conductivity measurements are widely used to determine the critical micelle concentration (CMC) of surfactants. The CMC is a key parameter that denotes the concentration at which surfactant monomers begin to aggregate into micelles. The presence of additives like this compound can alter the CMC, providing evidence of interactions.
In a typical conductometric titration, the specific conductivity of the solution is measured as a function of surfactant concentration. A distinct break in the slope of the conductivity versus concentration plot indicates the CMC. The addition of a dipeptide can shift this break point. For example, studies on glycyl dipeptides with SDS have shown that the CMC of the surfactant is influenced by the peptide concentration and temperature. acs.org Research on DL-serine with CTAB and SDS has also utilized conductivity to probe these interactions. researchgate.net The interaction between the zwitterionic peptide and the surfactant molecules can either promote or inhibit micellization, depending on the nature of the interactions (e.g., electrostatic, hydrophobic).
The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG0m), enthalpy (ΔH0m), and entropy (ΔS0m), can be calculated from the temperature dependence of the CMC values. These parameters reveal whether the micellization process is spontaneous and whether it is enthalpy or entropy-driven. mdpi.com
Table 2: Critical Micelle Concentration (CMC) of Cationic and Anionic Surfactants in the Presence of DL-Serine at 298.15 K
| Additive (DL-Serine) Concentration (mol·kg⁻¹) | Surfactant | CMC (×10³ mol·kg⁻¹) |
|---|---|---|
| 0.01 | CTAB | 0.89 |
| 0.05 | CTAB | 0.81 |
| 0.01 | SDS | 7.95 |
This data is derived from studies on DL-Serine and is used as a proxy to illustrate the principles of conductometric analysis for this compound. Data adapted from reference researchgate.net.
The decrease in CMC values with increasing DL-serine concentration suggests that the amino acid promotes the formation of micelles for both cationic and anionic surfactants. researchgate.net This is often attributed to the favorable interactions between the zwitterionic head group of the amino acid and the charged head groups of the surfactant molecules, which reduces the electrostatic repulsion between them and facilitates aggregation.
Fluorescence Probe Studies
Fluorescence spectroscopy, using probes like pyrene (B120774), is a powerful technique for investigating the microenvironment of surfactant micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its immediate surroundings. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is a well-established indicator of the local polarity.
When pyrene is in a polar environment like water, the I₁/I₃ ratio is high. Upon the formation of micelles, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This leads to a significant decrease in the I₁/I₃ ratio. The concentration of surfactant at which a sharp drop in this ratio occurs can be taken as the CMC.
Studies on glycyl dipeptides and SDS have used this method to monitor the change in micropolarity produced by the peptide-surfactant interaction. acs.org The presence of the dipeptide can influence the polarity of the micellar core and the palisade layer. This technique corroborates the findings from conductometry and provides additional details about the micellar structure. The interaction between bioactive peptides and bile salts (biological surfactants) has also been effectively studied using pyrene fluorescence, demonstrating that the peptide can affect the polarity of the bile salt micelles. mdpi.com
Table 3: Pyrene I₁/I₃ Polarity Ratio in Surfactant Solutions with and without Glycyl Dipeptide
| System | I₁/I₃ Ratio (Approximate Values) | Implied Polarity |
|---|---|---|
| Pyrene in Water | ~1.8 - 1.9 | High |
| Pyrene in SDS Micelles (without peptide) | ~1.1 - 1.2 | Low (Hydrophobic) |
This table provides illustrative values based on general findings from fluorescence probe studies of peptide-surfactant systems, such as those described in references acs.orgmdpi.com.
An increase in the I₁/I₃ ratio in the presence of a glycyl dipeptide would suggest that the peptide molecules are located at the micelle-water interface, possibly increasing the hydration and polarity of the palisade layer of the micelle.
Theoretical and Computational Studies of Glycyl Dl Serine
Molecular Modeling and Conformational Analysis of the Dipeptide Structure
Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional structure of peptides like Glycyl-DL-serine. These methods identify stable conformations and the geometric parameters that define them. The flexibility of the peptide backbone, characterized by the dihedral angles phi (φ), psi (ψ), and omega (ω), along with the rotations of the serine side chain, results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.
Conformational analyses, often employing methods from molecular mechanics to quantum chemistry, reveal that the structure of this compound is significantly influenced by intramolecular hydrogen bonding. researchgate.net A key interaction involves the formation of a ring-like structure through a hydrogen bond between the carbonyl oxygen and an amino group hydrogen. researchgate.net The presence of the hydroxyl group on the serine residue introduces additional possibilities for hydrogen bonding, further stabilizing certain conformations. Studies on related peptides show that the backbone has a tendency to adopt folded or ring-like shapes. uliege.be For glycyl-containing peptides, ab initio calculations have been used to identify series of stable conformers, often with energy differences of less than 10 kJ/mol, indicating a dynamic equilibrium between various structures. researchgate.net The most stable conformers are typically characterized by intramolecular hydrogen bonds, such as N-H···O=C interactions with bond lengths in the range of 2.0 to 2.2 Å. researchgate.net
Table 1: Predicted Conformational Properties of Glycyl-Serine This table presents theoretically predicted properties relevant to the conformational analysis of the dipeptide. Data is derived from computational models.
| Property | Predicted Value | Source |
| Rotatable Bond Count | 4 | |
| Polar Surface Area | 116.14 Ų | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 6 | |
| pKa (Strongest Acidic) | 3.24 | |
| pKa (Strongest Basic) | 9.33 |
Molecular Dynamics Simulations to Predict Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound in solution. By simulating the movements of the dipeptide and surrounding solvent molecules over time, MD provides detailed information on its structural fluctuations, stability, and interactions with the environment. These simulations are crucial for understanding solvation, the process by which a solute dissolves in a solvent.
Solvation thermodynamics, which can be informed by simulation, is critical for understanding the behavior of biomolecules. researchgate.net Studies on the solubility and transfer thermodynamics of DL-serine and related compounds in different aqueous solutions show that solute-solvent interactions significantly affect their stability. researchgate.netresearchgate.netscirp.org The partial molar volumes and transfer free energies are key parameters derived from these studies, quantifying the interactions. For example, the transfer free energy (ΔG0t) describes the change in Gibbs free energy when a solute is transferred from a pure solvent to a solution. scirp.org MD simulations can help dissect these thermodynamic quantities into contributions from different types of interactions, such as those arising from the formation of a cavity for the solute and dipole-dipole interactions between the zwitterionic peptide and solvent molecules. researchgate.net Studies have shown that serine and glycine (B1666218) are effective at disrupting the hydrogen bond network of water, a factor in their solubility and interaction with other structures in solution. researchgate.net
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine fundamental properties that govern the dipeptide's reactivity and spectroscopic signatures. electrochemsci.org
These calculations can predict molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. electrochemsci.org For this compound, which has a carboxyl group, an amino group, and a hydroxyl group, quantum calculations can determine its multiple acidic dissociation constants (pKa values). One study successfully calculated the pKa values for glycylserine in an aqueous solution using a combination of DFT at the B3LYP/6-31+G(d) level of theory and the Tomasi's method for analyzing solute-solvent interactions. The excellent agreement between the theoretically calculated and experimentally obtained pKa values highlights the predictive power of these methods.
Quantum calculations are also instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, they can help assign bands in experimental infrared (IR) spectra. researchgate.net Theoretical calculations of protonated glycyl-containing peptides have been used to support the analysis of IR and NMR spectra. researchgate.net This synergy between theoretical prediction and experimental observation is crucial for a complete structural and electronic characterization of the molecule.
Table 2: Theoretically Calculated Total Energy for Glycylserine Species in Water This table shows the calculated total energy for different ionization states of glycylserine in an aqueous environment at 298.15 K, determined using the Tomasi's method at the B3LYP/6-31+G(d) level of theory. H3L+ represents the cation, H2L the neutral species, and L- and L2- the anion species.
| Species | Total Energy (kJ·mol⁻¹) |
| Cationic (H3L+) | -1435422.37 |
| Neutral (H2L) | -1434440.35 |
| Anionic (L-) | -1434032.76 |
| Dianionic (L2-) | -1433293.75 |
In Silico Approaches for Peptide Design and Prediction of Molecular Interactions
In silico methods are increasingly vital in the rational design of novel peptides and in predicting how they will interact with biological targets. mdpi.comnih.gov this compound can serve as a fundamental building block or a reference compound in these computational design processes. Techniques like molecular docking and computational evolution algorithms are used to screen vast libraries of peptide sequences to find candidates with high affinity and specificity for a particular receptor or molecule. nih.govresearchgate.net
For example, in the design of peptide-based bioreceptors, tripeptides composed of various amino acids, including glycine and serine, have been modeled to study their interaction energies with target molecules like dopamine. mdpi.com In such studies, the affinity of a designed peptide is calculated, and the results guide the synthesis of the most promising candidates. mdpi.com Serine is often included in these designs due to its polar hydroxyl group, which can participate in hydrogen bonding, while glycine provides conformational flexibility to the peptide backbone. nih.govmdpi.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These simulations are used to study the structural basis of protein-peptide interactions, for instance, by modeling the binding of a peptide inhibitor to the active site of an enzyme. nih.gov The insights gained from these in silico interaction studies are invaluable for developing new therapeutic peptides or diagnostic tools. nih.govnih.gov
Research Applications and Future Directions for Glycyl Dl Serine
Utility of Glycyl-DL-Serine as a Model Compound in Fundamental Biochemical and Chemical Research
This compound is frequently utilized as a model compound in fundamental biochemical and chemical research, providing insights into core biological processes. myskinrecipes.com Its simple, well-defined structure makes it an ideal system for studying the intricacies of peptide science.
One of the primary applications of this compound is in the study of protein synthesis. smolecule.com Researchers use it as a basic unit to investigate the mechanisms of peptide bond formation and the enzymatic processes governing protein assembly. smolecule.com By observing the behavior of this simple dipeptide, scientists can extrapolate foundational principles that apply to more complex protein structures. It also serves as a model for studying peptide degradation processes. myskinrecipes.com
Furthermore, the interactions of this compound with other molecules are a subject of intense study. For instance, its ability to bind with DNA and form complexes with cytosolic calcium is being explored to understand its potential roles in cellular processes like gene regulation and signal transduction. smolecule.com The study of its interactions with metal ions, such as copper(II), is also significant for understanding how these interactions might influence its stability and bioactivity within biological systems. The binding affinity of this compound with various metal ions can be influenced by environmental conditions like pH and ionic strength.
In the realm of enzymology, this compound can act as a model substrate for investigating the activity of peptidases, which are enzymes that break down peptides. smolecule.com The solubility and reactivity conferred by its hydroxyl group make it a useful tool in these biochemical assays. smolecule.com
Potential as a Scaffold and Building Block in Drug Discovery Research
The structural attributes of this compound make it a promising candidate for use as a scaffold or building block in the field of drug discovery and development. smolecule.com
Design and Synthesis of Novel Peptide Derivatives with Targeted Bioactivities
Researchers can modify the structure of this compound to create novel peptide derivatives with specific biological activities. smolecule.com The presence of reactive functional groups, including the amino, carboxyl, and hydroxyl groups, allows for a variety of chemical modifications. cymitquimica.com These modifications can be designed to enhance the peptide's affinity for a particular biological target, improve its stability, or alter its pharmacokinetic properties. This approach is central to the development of peptide-based drugs that can target specific proteins or pathways involved in diseases such as cancer and infections. smolecule.com The synthesis of such derivatives can be achieved through methods like solid-phase peptide synthesis, which allows for the controlled, stepwise addition of amino acids to create a desired sequence. smolecule.com
Investigation of this compound Analogs for Specific Therapeutic Targets
Building on the concept of using it as a scaffold, researchers are investigating analogs of this compound for their potential to interact with specific therapeutic targets. For example, some studies suggest that this compound may possess anti-tumor properties by inhibiting an enzyme crucial for DNA replication in cancer cells. smolecule.com While further research is needed, this highlights the potential for developing analogs with enhanced and more specific anti-cancer activity.
Moreover, research into D-amino acids, such as D-serine, has revealed their importance in neurotransmission, particularly as co-agonists at NMDA receptors. mdpi.comnih.gov This has spurred interest in developing this compound analogs that could modulate these receptors for the treatment of neurological and psychiatric disorders. nih.gov The design of such analogs would focus on optimizing their interaction with the target receptor to achieve a desired therapeutic effect, such as neuroprotection. ontosight.ai
Advanced Analytical Methods Development and Biomarker Discovery Research
The unique chemical properties of this compound also lend themselves to applications in the development of advanced analytical methods and in the search for new disease biomarkers.
There is ongoing research into the use of this compound as a potential biomarker for certain diseases. smolecule.com The presence or altered levels of this dipeptide in biological samples, such as blood or urine, could be indicative of a particular pathological state. smolecule.comhmdb.ca Metabolomics studies, which aim to identify and quantify all the small molecules in a biological sample, are a key part of this research. imrpress.com Techniques like gas chromatography-mass spectrometry (GC-MS) are used to detect and measure compounds like this compound. imrpress.com
The development of robust analytical methods is crucial for biomarker discovery. Capillary electrophoresis, for instance, is a technique that has been applied to the analysis of small molecules like this compound in the context of biomarker research. nih.gov The goal is to develop sensitive and reliable assays that can be used for routine clinical measurements, aiding in disease diagnosis and monitoring. nih.gov
Implications in Prebiotic Chemistry and the Abiogenesis of Peptides
The study of simple molecules like this compound has significant implications for understanding the origins of life on Earth, a field known as prebiotic chemistry or abiogenesis. A central question in this field is how the first peptides, the building blocks of proteins, formed in a prebiotic environment. researchgate.net
Dipeptides are considered to be among the earliest biological catalysts. nih.gov Research suggests that they can catalyze reactions such as the formation of sugars and the condensation of RNA monomers. nih.gov The formation of dipeptides from individual amino acids is a critical step in molecular evolution. nih.gov Studies have explored the binding of dipeptides to prebiotic membranes, which could have been a mechanism for their co-localization within the first protocells. nih.gov
The formation of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), is another area of interest. researchgate.netfrontiersin.org DKPs are considered potential peptide precursors and may have played a role in the origin of biochemical chirality. researchgate.net Research has shown that DKPs can be formed from linear dipeptides under simulated prebiotic conditions, suggesting a plausible pathway for their existence on early Earth. frontiersin.org Some studies propose that the formation of peptide chains could have occurred through unimolecular reactions in excited cluster ions in space, without the need for a substrate like dust or ice. sciencedaily.comin2p3.fr
Exploration of this compound in Advanced Materials Science and Engineering Applications
The ability of peptides to self-assemble into ordered structures has opened up new avenues for their use in materials science and engineering. european-mrs.com this compound, with its specific chemical functionalities, is being explored for its potential in creating novel biomaterials.
One area of research is the development of self-assembling hydrogels. smolecule.com By incorporating dipeptides like this compound into polymer chains, researchers can create materials that form gels with specific properties for applications in drug delivery, tissue engineering, and wound healing. smolecule.com The self-assembly process can be triggered by changes in conditions such as pH or temperature. nih.gov
Another application is in the design of biosensors. The specific binding properties of peptides can be harnessed to create sensors that detect particular molecules with high sensitivity and selectivity. european-mrs.com Furthermore, research has shown that metal-organic frameworks (MOFs) can be constructed using Glycyl-serine dipeptides coordinated to metal centers. acs.orgacs.org These materials can exhibit dynamic structural changes, reminiscent of protein folding, which could be exploited for various applications. acs.orgacs.org The field of peptide-based materials is rapidly evolving, with the potential to create environmentally friendly and chemically tunable materials with a wide range of functionalities. european-mrs.com
Table of Research Findings for this compound
| Research Area | Key Findings | Potential Applications |
|---|---|---|
| Biochemical Research | Serves as a model for protein synthesis and degradation. smolecule.commyskinrecipes.com Interacts with DNA and metal ions. smolecule.com Acts as a substrate for peptidase activity studies. smolecule.com | Understanding fundamental cellular processes like gene regulation and enzyme kinetics. |
| Drug Discovery | Can be chemically modified to create novel peptide derivatives. smolecule.com Analogs may target specific enzymes or receptors. smolecule.commdpi.com Shows potential anti-tumor properties. smolecule.com | Development of new therapeutic agents for diseases like cancer and neurological disorders. |
| Analytical Methods | Investigated as a potential disease biomarker. smolecule.com Used in the development of analytical techniques like capillary electrophoresis and GC-MS. imrpress.comnih.gov | Early disease diagnosis and monitoring. |
| Prebiotic Chemistry | Dipeptides are considered early catalysts in the origin of life. nih.gov Can form cyclic dipeptides under prebiotic conditions. researchgate.netfrontiersin.org | Understanding the chemical evolution that led to the first life forms. |
| Materials Science | Can be incorporated into self-assembling hydrogels. smolecule.com Used to construct dynamic metal-organic frameworks (MOFs). acs.orgacs.org | Development of advanced biomaterials for drug delivery, tissue engineering, and biosensors. |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glycine (B1666218) |
| Serine |
| Copper(II) |
| D-serine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
